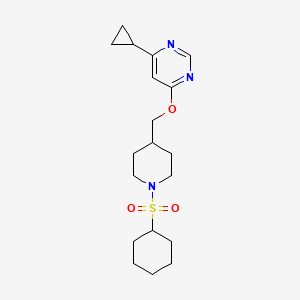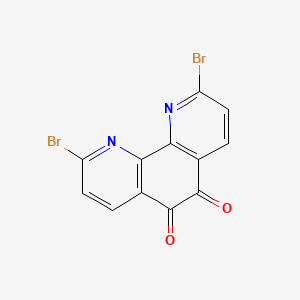![molecular formula C18H12Cl2N4O3S B3009638 4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 450340-92-8](/img/structure/B3009638.png)
4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a heterocyclic derivative that is likely to possess a complex structure involving a pyrazole moiety, a thieno group, and substituted benzamide functionalities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural features have been studied, which can provide insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related heterocyclic derivatives often begins with substituted benzamides as starting materials. For instance, substituted pyrazoline derivatives were prepared from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which in turn were synthesized from 5-chloroanisic acid . The process involves the reaction with hydrazine derivatives to form pyrazoline derivatives, which can be further modified through acetylation or reaction with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . These techniques help in determining the structure-property relationships and confirming the molecular geometry. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . Similar analysis techniques would be applicable to the compound of interest to elucidate its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their interactions with various reagents. The related compounds have been shown to undergo reactions with hydrazine derivatives, acetyl chloride, and secondary amines, leading to the formation of pyrazoline derivatives and their N-substituted analogues . These reactions are typically guided by the functional groups present in the molecules and can be indicative of the types of chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from their molecular structure and the results of spectroscopic analysis. For instance, the first hyperpolarizability, HOMO and LUMO analysis, MEP, and NBO analysis provide information on the electronic properties, charge transfer, and stability of the molecule . The pharmacological screening of related compounds has indicated that they may possess anti-inflammatory activities with less toxicity . These properties are crucial for understanding the potential applications of the compound in biomedical research.
Applications De Recherche Scientifique
Polymer Development
- Thermally Stable Polymers : A study by Mehdipour‐Ataei and Hatami (2007) discusses the development of new types of soluble, thermally stable polymers. These polymers are synthesized using a diamine monomer, which includes flexible sulfone, sulfide, and amide units, demonstrating potential applications in advanced technology sectors (Mehdipour‐Ataei & Hatami, 2007).
Crystal Engineering
- Hydrogen and Halogen Bonds : Saha, Nangia, and Jaskólski (2005) explored the molecular tapes in complexes through strong hydrogen bonds and weaker interactions involving halogen atoms. This research provides insights into crystal design, potentially impacting material science and pharmaceuticals (Saha, Nangia, & Jaskólski, 2005).
Optical Materials
- Fluorescence and Non-linear Optical Properties : Barberá et al. (1998) conducted a study on the structure-property relationships in pyrazoline derivatives, noting that substituting the phenyl ring can tune the physical properties of these compounds. This research is significant for developing materials with specific optical characteristics (Barberá et al., 1998).
Molecular Docking and Quantum Chemical Calculations
- Spectroscopic and Structural Analysis : Viji et al. (2020) focused on the molecular structure and spectroscopic data of a related compound, providing insights into molecular parameters and electronic properties. This research is crucial for understanding the interactions and behaviors of such compounds at the molecular level (Viji et al., 2020).
Carbonic Anhydrase Inhibition
- Development of Novel Inhibitors : Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides that showed strong inhibition of carbonic anhydrases, highlighting potential therapeutic applications (Sapegin et al., 2018).
Antimicrobial Agents
- Synthesis and Biological Evaluation : Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated them for anti-inflammatory and antibacterial activities. This research contributes to the development of new pharmaceutical agents (Ravula et al., 2016).
Photocatalytic Mechanisms
- Elucidation of Photocatalytic Processes : Tolosana-Moranchel et al. (2018) investigated the photocatalytic mechanisms of phenolic compounds, contributing to environmental science and pollution control (Tolosana-Moranchel et al., 2018).
Anticancer and Antimicrobial Agents
- Synthesis and Molecular Docking Studies : Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds with potential anticancer and antimicrobial applications, highlighting the compound's role in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Spectroscopic Properties and Biological Activity
- Structural and Activity Analysis : He et al. (2014) focused on the spectroscopic properties and biological activity of a similar compound, contributing to our understanding of structure-activity relationships (He et al., 2014).
Mécanisme D'action
Target of Action
Similar pyrazole-bearing compounds have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
These compounds increase dramatically under cellular damage . Pyrazole derivatives have been linked to the modulation of these pathways .
Pharmacokinetics
The biological activities of similar pyrazole derivatives have been studied .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-11-2-1-3-12(7-11)23-17(13-8-28-9-15(13)22-23)21-18(25)10-4-5-14(20)16(6-10)24(26)27/h1-7H,8-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBCAWDZPHBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


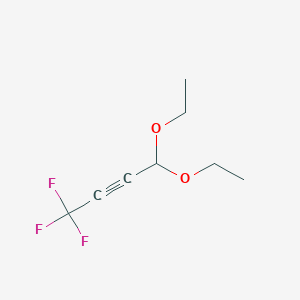

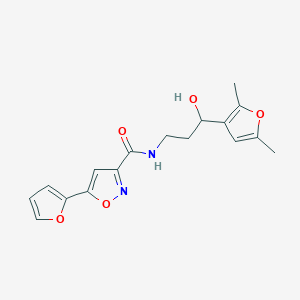
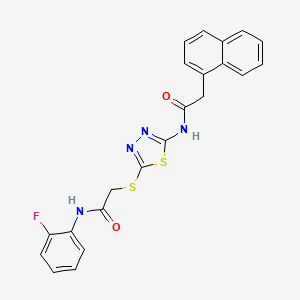

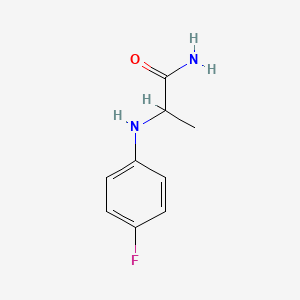

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

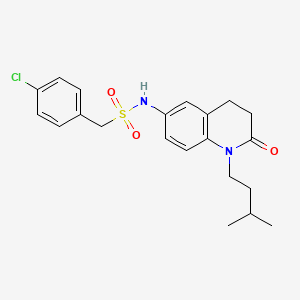
![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)
